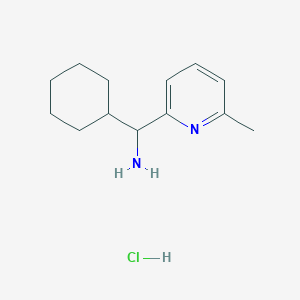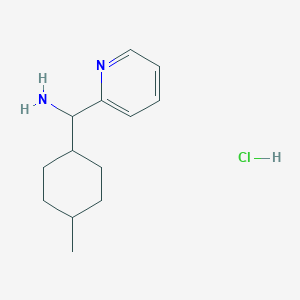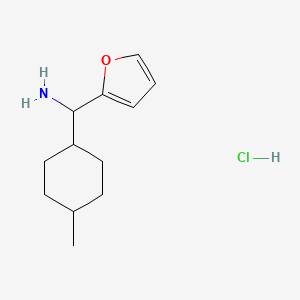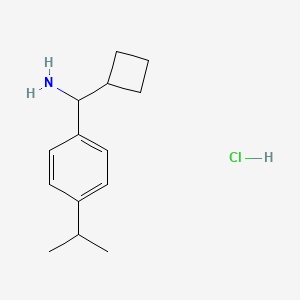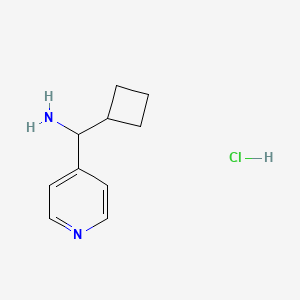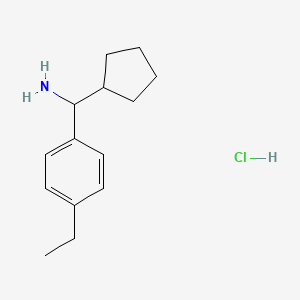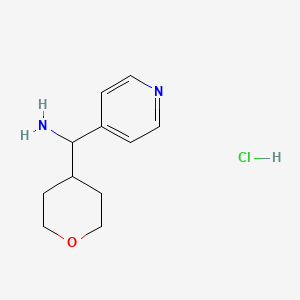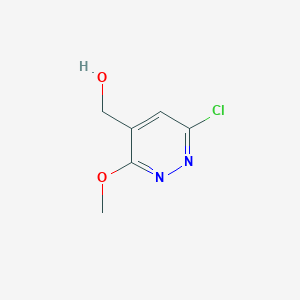
(6-Chloro-3-methoxypyridazin-4-yl)methanol
Overview
Description
“(6-Chloro-3-methoxypyridazin-4-yl)methanol” is an organic compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol . It has caught the attention of scientific researchers due to its potential applications.
Molecular Structure Analysis
The molecular structure of “(6-Chloro-3-methoxypyridazin-4-yl)methanol” consists of a pyridazinone ring with a chlorine atom at the 6th position and a methoxy group at the 3rd position .
Physical And Chemical Properties Analysis
“(6-Chloro-3-methoxypyridazin-4-yl)methanol” is a compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.
Scientific Research Applications
Pharmacology
(6-Chloro-3-methoxypyridazin-4-yl)methanol: is a compound that can be utilized in pharmacological research due to its pyridazinone structure, which is known for a broad spectrum of activities . Pyridazinones have been explored for their potential in cardiovascular drugs and their use in agrochemicals . This compound’s derivatives could be investigated for their antimicrobial, antitubercular, analgesic, anti-inflammatory, and antihypertensive properties .
Agrochemicals
In the field of agrochemicals, (6-Chloro-3-methoxypyridazin-4-yl)methanol may serve as a precursor for the synthesis of compounds with potential herbicidal or insecticidal activities. The pyridazinone moiety is associated with antifeedant properties, which could be beneficial in developing new agrochemical agents .
Material Science
This compound could be relevant in material science, particularly in the development of new polymers or coatings that require specific chemical functionalities for bonding or interaction with other materials. Its molecular structure allows for potential modifications that could lead to materials with unique properties .
Biochemistry
In biochemistry, (6-Chloro-3-methoxypyridazin-4-yl)methanol might be used as a building block for the synthesis of complex molecules. Its structure could be key in studying enzyme-substrate interactions or in the development of biochemical assays .
Medicinal Chemistry
The compound’s potential in medicinal chemistry lies in its ability to be modified into various derivatives that can interact with biological targets. It could be used in the design of new drugs with improved efficacy and reduced side effects .
Chemical Engineering
(6-Chloro-3-methoxypyridazin-4-yl)methanol: can be applied in chemical engineering processes such as catalysis or chemical synthesis. Its reactivity with other chemical agents could be harnessed to optimize production processes or to create new chemical pathways .
Environmental Science
The environmental applications of this compound could include its use as a tracer or marker in environmental monitoring studies. Its stability and detectability in various media make it a candidate for tracking pollution or studying ecological impacts .
Analytical Chemistry
Finally, in analytical chemistry, (6-Chloro-3-methoxypyridazin-4-yl)methanol could be used as a standard or reagent in chromatography, spectrometry, or other analytical techniques. Its unique chemical signature allows for its use in the quantification and qualification of complex mixtures .
properties
IUPAC Name |
(6-chloro-3-methoxypyridazin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-11-6-4(3-10)2-5(7)8-9-6/h2,10H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHZRORHFFDYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-3-methoxypyridazin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



